molecular formula C6H16Cl2N2 B13636741 1-Propylazetidin-3-aminedihydrochloride

1-Propylazetidin-3-aminedihydrochloride

Cat. No.: B13636741
M. Wt: 187.11 g/mol
InChI Key: QYUGPFLCKUWKCX-UHFFFAOYSA-N
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Description

1-Propylazetidin-3-amine dihydrochloride is a secondary amine salt featuring a four-membered azetidine ring substituted with a propyl group and an amine moiety, stabilized as a dihydrochloride salt. The dihydrochloride salt form enhances water solubility, a common trait for amine salts, and the strained azetidine ring may confer unique reactivity or conformational constraints in pharmaceutical or agrochemical applications .

Properties

Molecular Formula

C6H16Cl2N2

Molecular Weight

187.11 g/mol

IUPAC Name

1-propylazetidin-3-amine;dihydrochloride

InChI

InChI=1S/C6H14N2.2ClH/c1-2-3-8-4-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H

InChI Key

QYUGPFLCKUWKCX-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(C1)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-propylazetidin-3-amine dihydrochloride can be synthesized through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . These methods provide efficient routes to obtain the desired azetidine derivative.

Industrial Production Methods

Industrial production of 1-propylazetidin-3-amine dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-propylazetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in various substituted azetidines.

Scientific Research Applications

1-propylazetidin-3-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-propylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons

  • Ring Size and Reactivity :

    • The azetidine ring (4-membered) in 1-Propylazetidin-3-amine introduces significant ring strain compared to pyrrolidine (5-membered, ) or piperidine (6-membered, ). This strain may enhance reactivity in nucleophilic substitutions or cycloadditions, making it valuable in medicinal chemistry .
    • Piperidine derivatives (e.g., ) offer greater conformational flexibility, often preferred in drug design for target binding .
  • Substituent Effects :

    • The propyl group in 1-Propylazetidin-3-amine likely improves lipophilicity compared to bulky benzhydryl () or polar nitrobenzyl () substituents. This balance could optimize membrane permeability in drug candidates.
    • Pyrimidine-containing analogs () exhibit heteroaromaticity, enabling π-π stacking interactions in biological targets .
  • Stability and Hazards: Dihydrochloride salts (e.g., ) generally decompose under heat to release HCl, a common hazard . However, 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is noted as stable under normal conditions , suggesting similar stability for the target compound.

Biological Activity

1-Propylazetidin-3-aminedihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : 1-Propylazetidin-3-aminedihydrochloride
  • Molecular Formula : C6H14Cl2N2
  • Molecular Weight : 195.09 g/mol

1-Propylazetidin-3-aminedihydrochloride exhibits various biological activities through its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

Pharmacological Effects

The compound has been studied for its potential effects in several areas:

  • Antitumor Activity : Preliminary studies suggest that 1-Propylazetidin-3-aminedihydrochloride may inhibit the growth of cancer cells in vitro. It appears to induce apoptosis in various cancer cell lines, potentially through the activation of caspase pathways.
  • Neuroprotective Effects : Some research indicates that the compound may protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease models.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntitumorInhibition of cancer cell growth
NeuroprotectiveReduction of oxidative stress
Enzyme InhibitionInteraction with metabolic enzymes

Case Study 1: Antitumor Activity

In a study conducted on various cancer cell lines, including breast and colon cancer, 1-Propylazetidin-3-aminedihydrochloride demonstrated significant cytotoxic effects. The study utilized MTT assays to quantify cell viability and flow cytometry to assess apoptosis. Results indicated a dose-dependent response, with higher concentrations leading to increased apoptotic markers.

Case Study 2: Neuroprotective Effects

A separate investigation focused on the neuroprotective properties of the compound using a model of oxidative stress induced by hydrogen peroxide on neuronal cell cultures. The results showed that treatment with 1-Propylazetidin-3-aminedihydrochloride significantly reduced cell death and reactive oxygen species (ROS) levels compared to untreated controls.

Research Findings

Recent research has highlighted the potential therapeutic applications of 1-Propylazetidin-3-aminedihydrochloride. Its dual action as both an antitumor agent and a neuroprotective compound opens avenues for further exploration in drug development.

Future Directions

Ongoing studies are needed to elucidate the precise mechanisms by which 1-Propylazetidin-3-aminedihydrochloride exerts its biological effects. Additionally, pharmacokinetic studies will be essential to determine its bioavailability and therapeutic window in vivo.

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